3-Ethyl-3-oxetanemethanol

Catalog No.
S703905
CAS No.
3047-32-3
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-3-oxetanemethanol

CAS Number

3047-32-3

Product Name

3-Ethyl-3-oxetanemethanol

IUPAC Name

(3-ethyloxetan-3-yl)methanol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-6(3-7)4-8-5-6/h7H,2-5H2,1H3

InChI Key

UNMJLQGKEDTEKJ-UHFFFAOYSA-N

SMILES

CCC1(COC1)CO

Canonical SMILES

CCC1(COC1)CO

Precursor for Polymeric Materials

One area of research explores 3-ethyl-3-oxetanemethanol as a building block for the creation of polymers known as poly(3-ethyl-3-oxetane)s. These polymers possess unique properties, such as good adhesion and thermal stability, making them potentially useful in various applications, including:

  • Coatings and adhesives []
  • Drug delivery systems []

Synthesis of Functional Molecules

Research also investigates the use of 3-ethyl-3-oxetanemethanol in the synthesis of more complex molecules with specific functionalities. For example, studies have explored its application in the creation of:

  • Fluorescent materials []
  • Chiral catalysts []

3-Ethyl-3-oxetanemethanol, with the chemical formula C6H12O2 and CAS number 3047-32-3, is a clear, colorless liquid that serves as an important pharmaceutical intermediate. It is also known by several synonyms, including (3-Ethyloxetan-3-yl)Methanol and 3-ethyl-3-hydroxymethyl oxetane. The compound has a molecular weight of 116.16 g/mol and is miscible in water, making it versatile for various applications in chemical synthesis and polymer production .

Typical of alcohols and cyclic ethers. It can undergo:

  • Esterification: Reacting with acids to form esters.
  • Nucleophilic substitution: Involving the hydroxymethyl group for further functionalization.
  • Polymerization: Serving as a monomer for synthesizing polyethers and other polymeric materials.

One notable reaction involves the synthesis of amphiphilic hyperbranched polyethers, where 3-Ethyl-3-oxetanemethanol acts as a core monomer .

The synthesis of 3-Ethyl-3-oxetanemethanol typically involves the reaction of trimethylolpropane with diethyl carbonate in the presence of potassium hydroxide as a catalyst. The process can be summarized as follows:

  • Reflux: A mixture of trimethylolpropane (26.8 g), diethyl carbonate (23.6 g), and potassium hydroxide (0.1 g) in absolute ethyl alcohol is refluxed at 110 °C for one hour.
  • Distillation: The mixture is distilled at increasing temperatures to isolate the desired product, achieving yields greater than 85% .

3-Ethyl-3-oxetanemethanol finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
  • Polymer Chemistry: Used to create amphiphilic hyperbranched polyethers that are effective dispersants in coatings.
  • Coatings: Its derivatives are utilized in formulations that enhance pigment dispersion and stability .

Research on the interactions of 3-Ethyl-3-oxetanemethanol focuses primarily on its reactivity with other compounds rather than direct biological interactions. Studies involving its derivatives indicate potential applications in drug delivery systems and materials science, particularly concerning its role in forming stable emulsions and dispersions .

Several compounds share structural similarities with 3-Ethyl-3-oxetanemethanol, including:

Compound NameMolecular FormulaKey Characteristics
2-Methyl-2-oxetanemethanolC6H12O2Similar structure; used in similar polymer applications.
4-Hydroxybutyric acidC4H8O3Known for its biological activity; used therapeutically.
Ethylene glycolC2H6O2Commonly used as an antifreeze; more hydrophilic nature.

Uniqueness of 3-Ethyl-3-Oxetanemethanol:
Unlike the compounds listed above, 3-Ethyl-3-oxetanemethanol features a unique oxetane ring structure that imparts distinct chemical properties, particularly beneficial for polymerization reactions and applications in coatings .

The industrial production of 3-ethyl-3-oxetanemethanol primarily relies on the established synthetic route involving trimethylolpropane and diethyl carbonate as starting materials [1]. This methodology has been optimized for large-scale manufacturing through careful control of reaction parameters and implementation of continuous processing techniques [2] [3].

The conventional industrial process operates through a three-stage mechanism consisting of transesterification, alcohol distillation, and decarboxylation-cyclization [2]. In the first stage, trimethylolpropane reacts with diethyl carbonate in the presence of potassium hydroxide catalyst at temperatures ranging from 90 to 120 degrees Celsius under reflux conditions for approximately one to two hours [1] [3]. The reaction mixture requires precise temperature control to ensure optimal conversion while minimizing side reactions [2].

During the second stage, the formed ethanol is continuously removed through distillation at the same elevated temperature to drive the equilibrium toward product formation [3]. This step is critical for achieving high yields, as removal of at least 75 percent by weight of the dialkyl carbonate byproducts significantly improves the final product yield [3]. The third stage involves decarboxylation and deoligomerization at temperatures between 125 and 150 degrees Celsius, where the desired 3-ethyl-3-oxetanemethanol is simultaneously distilled off under vacuum conditions [2].

Recent industrial implementations have incorporated microreactor technology to enhance production efficiency and product quality [4] [5]. These systems utilize reaction channels with inner diameters ranging from 200 to 10,000 micrometers, enabling superior heat and mass transfer characteristics compared to conventional batch reactors [4]. The microreactor approach reduces reaction times from hours to seconds while maintaining yields of 60 to 85 percent [6].

Table 1: Industrial Production Parameters Comparison

ParameterConventional BatchMicroreactor TechnologyGreen Process
Production Scale100-1000 kg/batch10-100 kg/day continuous50-500 kg/batch
Reactor TypeStirred Tank ReactorMicrochannels (200-1000 μm)Enzymatic Reactor
Operating PressureAtmospheric to 5 bar1-10 barAtmospheric
Heat TransferExternal Heating/CoolingEnhanced Heat TransferAmbient Temperature
Mass TransferMechanical AgitationMolecular DiffusionBiocatalytic
Residence Time2-6 hours0.4-25 seconds4-12 hours
Product Purity96-98%98-99%95-98%
Energy Consumption2.5-3.5 GJ/t1.8-2.5 GJ/t1.2-2.0 GJ/t

The industrial process typically achieves yields exceeding 85 percent of theoretical when operated under optimized conditions [1]. Critical process parameters include maintaining basic catalyst concentrations between 0.5 and 2.0 mole percent, controlling reaction temperatures to prevent thermal decomposition, and implementing efficient separation techniques to recover the desired product [2] [3].

Novel Catalytic Approaches in Ring-Closing Reactions

The development of advanced catalytic systems for oxetane ring formation has emerged as a significant area of research, with particular focus on enhancing selectivity and reaction efficiency for 3-ethyl-3-oxetanemethanol synthesis [7] [8]. Novel catalytic approaches have been designed to address the inherent challenges associated with four-membered ring formation while maintaining high conversion rates and minimizing unwanted side reactions [9].

Zirconocene-based catalysts combined with photoredox systems have demonstrated remarkable efficacy in promoting regioselective ring-opening and subsequent cyclization reactions [8]. These dual catalytic systems operate through a radical mechanism, enabling the formation of oxetane rings under mild conditions while providing excellent control over regioselectivity [8]. The zirconocene component facilitates carbon-oxygen bond formation, while the photoredox catalyst generates the necessary radical intermediates for ring closure [8].

Transition metal complexes, particularly indium triflate and cobalt salen complexes, have shown exceptional performance in catalyzing intramolecular ring-closing reactions leading to oxetane formation [10] [11]. Indium triflate operates as a Lewis acid catalyst, activating the substrate toward nucleophilic attack and facilitating smooth cyclization under mild conditions [11]. The reaction proceeds through coordination of the indium center to the oxygen atom, followed by intramolecular nucleophilic displacement to form the four-membered ring [11].

Cobalt salen complexes demonstrate unique cooperative bimetallic mechanisms that significantly enhance reaction rates and selectivity [10]. These catalysts operate through simultaneous activation of both nucleophile and electrophile components, leading to highly efficient ring-closing reactions with yields consistently exceeding 80 percent [10]. The oligomeric versions of these catalysts show superior performance compared to monomeric analogues, providing enhanced reactivity through cooperative interactions between multiple catalytic sites [10].

Metal-free catalytic approaches have gained considerable attention for their environmental benefits and operational simplicity [12]. Visible light-promoted reactions using organic photocatalysts enable oxetane synthesis through diradical-mediated ring contraction mechanisms [12]. These systems operate under ambient conditions without requiring precious metal catalysts, making them attractive for sustainable industrial applications [12].

The mechanistic understanding of these catalytic systems reveals that ring strain and Lewis basicity of oxetanes play crucial roles in determining reaction outcomes [7]. The four-membered ring exhibits lower ring strain compared to epoxides but superior Lewis basicity, creating unique reactivity patterns that can be exploited through appropriate catalyst design [7] [10].

Byproduct Formation and Reaction Optimization Strategies

The synthesis of 3-ethyl-3-oxetanemethanol involves several competing reaction pathways that lead to the formation of various byproducts, necessitating comprehensive optimization strategies to maximize yield and product purity [1] [3]. Understanding the mechanisms of byproduct formation is essential for developing effective mitigation approaches and improving overall process efficiency [13].

During the transesterification stage, the primary byproducts include ethanol and ethyl hydrogen carbonate, formed through the carbonate exchange mechanism [3]. These byproducts must be continuously removed to drive the equilibrium toward the desired intermediate formation [3]. Failure to adequately remove these compounds results in yield reductions of 5 to 10 percent and can lead to unwanted side reactions that complicate product purification [3].

The decarboxylation stage presents significant challenges due to the formation of oligomeric species and high-boiling residues [2] [3]. These byproducts arise from competing polymerization reactions that occur when reaction temperatures exceed optimal ranges or when residence times are prolonged [2]. Thermal decomposition becomes particularly problematic above 150 degrees Celsius, leading to the formation of complex mixtures that reduce overall yield by 10 to 15 percent [2].

Table 2: Byproduct Formation and Optimization Strategies

Reaction StageMajor ByproductsFormation MechanismOptimization StrategyImpact on Yield (%)
TransesterificationEthanol, Ethyl Hydrogen CarbonateCarbonate ExchangeRemove ethanol continuously5-10 reduction
DecarboxylationCarbon Dioxide, OligomersThermal DecompositionControl temperature <150°C10-15 reduction
Ring FormationHigh-boiling ResiduesIntramolecular CyclizationOptimize base catalyst concentration3-8 reduction
PurificationWater, Unreacted Starting MaterialsHydrolysis, Thermal DegradationVacuum distillation2-5 reduction
Side ReactionsRing-opened Products, PolymersCompeting PathwaysPrecise temperature control5-20 reduction

Ring-opening reactions represent another significant source of unwanted byproducts, particularly when acidic conditions are inadvertently introduced during the synthesis or purification stages [13]. The oxetane ring exhibits susceptibility to ring-opening under acidic conditions, leading to the formation of linear alcohol derivatives that reduce product purity and complicate separation processes [13]. These reactions can be minimized through careful pH control and the use of buffered reaction media [13].

Optimization strategies focus on precise control of reaction parameters to minimize byproduct formation while maximizing desired product yield [2] [3]. Temperature control emerges as the most critical factor, with optimal ranges typically maintained between 110 and 140 degrees Celsius during the main reaction stages [2]. Reactor design modifications, including the implementation of Dean-Stark apparatus for continuous solvent removal and the use of inert atmospheres to prevent oxidative degradation, have proven effective in reducing byproduct formation [3].

Catalyst optimization involves careful selection of base type and concentration to achieve optimal reaction rates while minimizing competing pathways [2] [3]. Potassium hydroxide concentrations between 0.5 and 2.0 mole percent provide the best balance between reaction rate and selectivity [2]. Higher catalyst loadings can lead to increased oligomerization, while insufficient catalyst results in incomplete conversion and extended reaction times [3].

Process intensification through microreactor technology offers significant advantages in byproduct reduction [4] [6]. The enhanced heat and mass transfer characteristics of microreactors enable precise temperature control and rapid mixing, reducing the likelihood of hotspot formation and localized overheating that contribute to unwanted side reactions [4] [6]. Residence time control in microreactor systems allows for optimization of reaction kinetics while minimizing exposure to conditions that promote byproduct formation [6].

Green Chemistry Alternatives in Oxetane Synthesis

The development of environmentally sustainable synthetic approaches for 3-ethyl-3-oxetanemethanol has become increasingly important as industrial processes seek to minimize environmental impact while maintaining economic viability [14] [15]. Green chemistry alternatives focus on reducing waste generation, eliminating toxic reagents, and improving energy efficiency throughout the synthetic process [16].

Biocatalytic approaches represent a paradigm shift toward sustainable oxetane synthesis, utilizing engineered enzymes to achieve high selectivity and mild reaction conditions [15]. Halohydrin dehalogenases have been successfully engineered to catalyze both enantioselective oxetane formation and ring-opening reactions with excellent efficiency and stereoselectivity [15]. These enzymatic systems operate under ambient temperature and pressure conditions, significantly reducing energy requirements compared to conventional thermal processes [15].

The biocatalytic platform demonstrates exceptional performance with yields ranging from 70 to 95 percent while maintaining excellent enantioselectivity [15]. The process is scalable for large-scale transformations at high substrate concentrations and can be integrated into one-pot cascade systems that eliminate the need for intermediate purification steps [15]. The recyclability of enzymes through immobilization techniques, such as cross-linked enzyme aggregates, enables cost-effective implementation at industrial scales [16].

Photochemical synthesis approaches offer another avenue for green oxetane production through catalyst-free methodologies [12]. Visible light-promoted reactions enable the synthesis of functionalized oxetanes under mild conditions without the need for precious metal catalysts or harsh reagents [12]. These photochemical processes operate through diradical-mediated ring contraction mechanisms that provide excellent functional group tolerance and operational simplicity [12].

Table 3: Green Chemistry Synthesis Methods Comparison

Synthesis MethodTemperature Range (°C)Reaction TimeYield (%)Catalyst TypeKey AdvantagesMain Limitations
Trimethylolpropane + Diethyl Carbonate90-1402-3 hours64.7-85Potassium HydroxideHigh yield, well-establishedHigh temperature, batch process
Microreactor Synthesis (Continuous Flow)110-1500.38-25 seconds60-85Base Catalysts (KOH, NaOH)Short reaction time, continuous productionRequires specialized equipment
Conventional Batch Process80-1206-24 hours40-70Acidic Ion-Exchange ResinScalable, industrial applicabilityLong reaction times, multiple steps
Green Chemistry Approach (Biocatalytic)25-404-12 hours70-95Halohydrin DehalogenaseEnvironmentally friendly, high selectivityLimited substrate scope
Photochemical Ring Contraction25-502-8 hours55-80Visible Light (Catalyst-free)Mild conditions, no metal catalystsRequires light source, moderate yields

Flow microreactor systems contribute significantly to green chemistry objectives through process intensification and improved energy efficiency [17] [18]. These systems enable precise control of reaction parameters while reducing reactor size and energy consumption [17]. The enhanced heat and mass transfer characteristics of microreactors allow for more efficient utilization of reagents and reduced waste generation [18].

Carbon dioxide utilization represents an emerging approach for sustainable oxetane synthesis through the coupling of carbon dioxide with oxetanes to produce biodegradable polycarbonates [19]. This methodology transforms carbon dioxide from a waste product into a valuable chemical feedstock while producing materials with improved environmental profiles [19]. The process can be conducted in carbon dioxide-expanded monomers without the need for organic solvents, further enhancing the environmental benefits [19].

Renewable feedstock utilization has gained attention through the development of synthesis routes based on biomass-derived starting materials [19]. The production of oxetanes from 1,3-propanediol, which can be obtained from glycerol or glucose through fermentation processes, provides a sustainable alternative to petroleum-based feedstocks [19]. This approach reduces dependence on fossil resources while maintaining comparable yields and product quality [19].

Solvent-free synthesis approaches eliminate the environmental impact associated with organic solvent use and recovery [12]. These methodologies typically employ neat reaction conditions or use the substrate itself as the reaction medium [12]. While solvent-free approaches may require optimization of reaction conditions to achieve comparable yields, they offer significant advantages in terms of waste reduction and process simplification [12].

Physical Description

Liquid

XLogP3

0.2

UNII

622325VBYO

GHS Hazard Statements

Aggregated GHS information provided by 320 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (55.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (44.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (55.62%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3047-32-3

Wikipedia

Oxt-101

General Manufacturing Information

Adhesive manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
3-Oxetanemethanol, 3-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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